7,8-Difluorochroman-4-amine hydrochloride
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Overview
Description
7,8-Difluorochroman-4-amine hydrochloride is a chemical compound with the molecular formula C9H10ClF2NO and a molecular weight of 221.63 g/mol . This compound is characterized by the presence of two fluorine atoms on the chroman ring and an amine group at the 4-position, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Difluorochroman-4-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5,7-difluorochroman-4-one as the starting material.
Reduction: The 5,7-difluorochroman-4-one undergoes reduction to form 5,7-difluorochroman-4-ol.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7,8-Difluorochroman-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine atoms on the chroman ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups onto the chroman ring .
Scientific Research Applications
7,8-Difluorochroman-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,8-Difluorochroman-4-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the fluorine atoms enhance the compound’s stability and reactivity. These interactions can modulate enzyme activity and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5,7-Difluorochroman-4-amine hydrochloride: Similar structure but with different fluorine atom positions.
5,8-Difluorochroman-4-amine hydrochloride: Another variant with fluorine atoms at different positions.
Uniqueness
7,8-Difluorochroman-4-amine hydrochloride is unique due to the specific positioning of the fluorine atoms on the chroman ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H10ClF2NO |
---|---|
Molecular Weight |
221.63 g/mol |
IUPAC Name |
7,8-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
InChI |
InChI=1S/C9H9F2NO.ClH/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11;/h1-2,7H,3-4,12H2;1H |
InChI Key |
UUOXQIUITFURPF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2F)F.Cl |
Origin of Product |
United States |
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